2-Nitro-9H-carbazol-3-amine
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Overview
Description
2-Nitro-9H-carbazol-3-amine is a nitrogen-containing aromatic heterocyclic compound. It is a derivative of carbazole, which is known for its versatility in functionalization, excellent electrical and electrochemical properties, good environmental stability, and unique optical properties . The compound has a molecular formula of C12H9N3O2 and a molecular weight of 227.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-9H-carbazol-3-amine typically involves the nitration of 9H-carbazole followed by amination. One common method includes the nitration of 9H-carbazole using nitric acid and sulfuric acid to introduce the nitro group at the 2-position. This is followed by a reduction reaction to convert the nitro group to an amine group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and catalytic hydrogenation .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-9H-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom and the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbazole derivatives
Scientific Research Applications
2-Nitro-9H-carbazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Nitro-9H-carbazol-3-amine involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: The parent compound, known for its excellent electrical and optical properties.
2,7-Dinitro-9H-carbazole: A derivative with two nitro groups, offering different reactivity and properties.
3,6-Diamino-9H-carbazole: A derivative with two amino groups, used in various chemical and biological applications
Uniqueness
2-Nitro-9H-carbazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a nitro group and an amine group allows for versatile reactivity and a wide range of applications in different fields .
Properties
CAS No. |
60564-31-0 |
---|---|
Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
2-nitro-9H-carbazol-3-amine |
InChI |
InChI=1S/C12H9N3O2/c13-9-5-8-7-3-1-2-4-10(7)14-11(8)6-12(9)15(16)17/h1-6,14H,13H2 |
InChI Key |
KKYPNNLXQHXFKM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)[N+](=O)[O-])N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)[N+](=O)[O-])N |
60564-31-0 | |
Origin of Product |
United States |
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